![molecular formula C16H20OSi B14593515 Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane CAS No. 61157-28-6](/img/structure/B14593515.png)
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is a complex organosilicon compound It features a benzyl group, an ethenyl group, and a methyl group attached to a silicon atom, which is further bonded to a 4-methylpent-4-en-2-yn-1-yl group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride, ethenyl magnesium bromide, and methyl lithium with a silicon-based precursor. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can participate in substitution reactions where the benzyl, ethenyl, or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the original benzyl, ethenyl, or methyl groups.
Wissenschaftliche Forschungsanwendungen
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The silicon atom in the compound can participate in coordination chemistry, forming bonds with other atoms or molecules, which can modulate the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylsilane: Similar structure but lacks the ethenyl and 4-methylpent-4-en-2-yn-1-yl groups.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom but lacks the benzyl and 4-methylpent-4-en-2-yn-1-yl groups.
Methyl(4-methylpent-4-en-2-yn-1-yl)dimethylsilane: Contains the 4-methylpent-4-en-2-yn-1-yl group but lacks the benzyl and ethenyl groups.
Uniqueness
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is unique due to the presence of multiple functional groups attached to the silicon atom. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61157-28-6 |
|---|---|
Molekularformel |
C16H20OSi |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
benzyl-ethenyl-methyl-(4-methylpent-4-en-2-ynoxy)silane |
InChI |
InChI=1S/C16H20OSi/c1-5-18(4,17-13-9-10-15(2)3)14-16-11-7-6-8-12-16/h5-8,11-12H,1-2,13-14H2,3-4H3 |
InChI-Schlüssel |
CACNPBOCHOLSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CCO[Si](C)(CC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
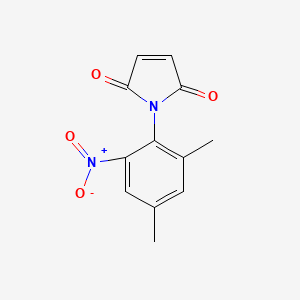

![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
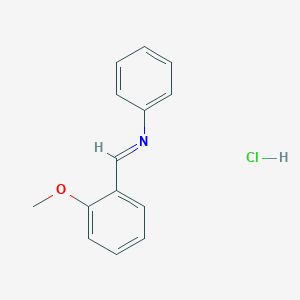
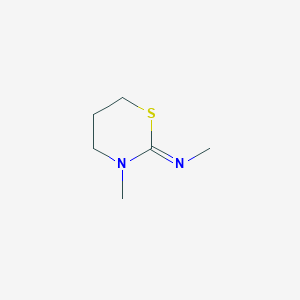
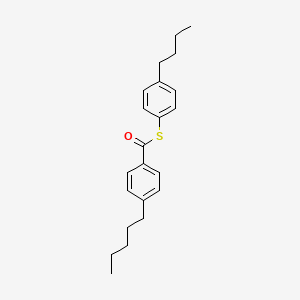
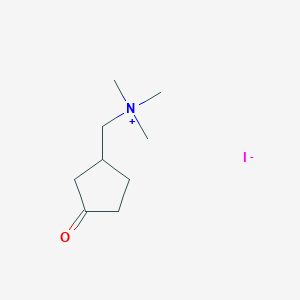
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
